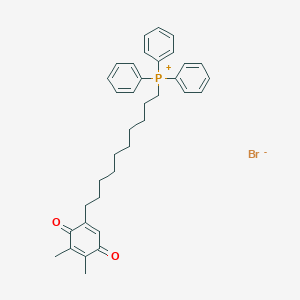![molecular formula C37H44N2O6 B104395 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)- CAS No. 18643-47-5](/img/structure/B104395.png)
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-, commonly known as GW501516, is a synthetic drug that has been extensively studied for its potential use in treating various diseases and conditions. It is a PPARδ receptor agonist, which means that it activates a specific type of receptor in the body that is involved in regulating metabolism and energy production.
Mecanismo De Acción
GW501516 works by activating the PPARδ receptor, which is involved in regulating the expression of genes involved in metabolism and energy production. This results in increased fat burning and improved endurance, among other effects.
Biochemical and Physiological Effects:
GW501516 has been shown to have a number of biochemical and physiological effects, including increased fat burning, improved insulin sensitivity, and increased endurance. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using GW501516 in lab experiments is that it has been extensively studied and its effects are well understood. However, one limitation is that its use is banned by most sports organizations, which may limit its potential applications.
Direcciones Futuras
There are a number of potential future directions for research on GW501516, including further studies on its potential use in treating various diseases and conditions, as well as studies on its long-term safety and potential side effects. Additionally, further research is needed to better understand the mechanisms underlying its effects, and to identify potential new targets for drug development based on its mode of action.
Métodos De Síntesis
The synthesis of GW501516 involves several steps, including the reaction of 2-naphthalenecarboxylic acid with thionyl chloride to form 2-naphthalenecarboxylic acid chloride. This is then reacted with 4-(4-nitrophenoxy)phenol and 1-bromo-4-(2,4-dimethylphenyl)butane to form the final product.
Aplicaciones Científicas De Investigación
GW501516 has been studied for its potential use in treating a variety of conditions, including obesity, diabetes, and cardiovascular disease. It has also been shown to have potential as a performance-enhancing drug for athletes, although its use in this context is banned by most sports organizations.
Propiedades
Número CAS |
18643-47-5 |
|---|---|
Nombre del producto |
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)- |
Fórmula molecular |
C37H44N2O6 |
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxamide |
InChI |
InChI=1S/C37H44N2O6/c1-7-36(3,4)25-15-20-32(31(23-25)37(5,6)8-2)44-22-12-11-21-38-35(41)30-24-33(28-13-9-10-14-29(28)34(30)40)45-27-18-16-26(17-19-27)39(42)43/h9-10,13-20,23-24,40H,7-8,11-12,21-22H2,1-6H3,(H,38,41) |
Clave InChI |
ZSDDKJNSRHOOHU-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=CC=C(C=C4)[N+](=O)[O-])O)C(C)(C)CC |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=CC=C(C=C4)[N+](=O)[O-])O)C(C)(C)CC |
Otros números CAS |
18643-47-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






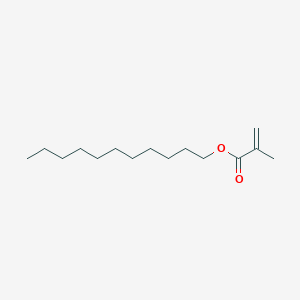
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)




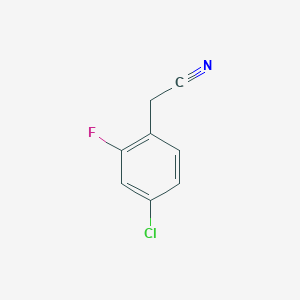
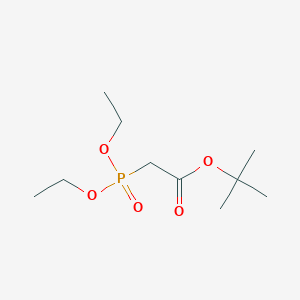
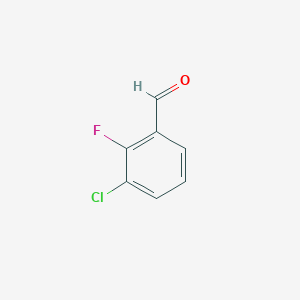
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
